molecular formula C7H7ClN2O2S B1616727 Methyl 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate CAS No. 6311-74-6

Methyl 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate

Cat. No. B1616727
CAS RN: 6311-74-6
M. Wt: 218.66 g/mol
InChI Key: UINYJUUWILMROT-UHFFFAOYSA-N
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Description

Methyl 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is a novel compound that has attracted significant attention in scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative that has a chloro group and a methylsulfanyl group attached to the pyrimidine ring.

Scientific Research Applications

Synthetic Chemistry Applications

One area of focus has been the synthesis and reactions of pyrimidine derivatives. For instance, Briel, Franz, and Dobner (2002) described the synthesis of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile and its reactions with various alkylants, leading to the formation of thieno[2,3-d]pyrimidines and tris(methylsulfanyl)pyrimidines (Briel, Franz, & Dobner, 2002). This research demonstrates the versatility of pyrimidine derivatives in organic synthesis.

Antiviral Activity

Holý et al. (2002) investigated 6-hydroxypyrimidines substituted with various groups for antiviral activity, finding compounds that inhibited the replication of herpes and retroviruses, showcasing the potential of pyrimidine derivatives in antiviral drug development (Holý et al., 2002).

Material Science and Molecular Docking

Alzoman et al. (2015) conducted a spectroscopic investigation and molecular docking study of a specific pyrimidine derivative, suggesting inhibitory activity against certain targets and potential as a chemotherapeutic agent (Alzoman et al., 2015).

Nonlinear Optical Materials

Murthy et al. (2019) synthesized and analyzed 4,6-dichloro-2-(methylsulfonyl)pyrimidine for its potential as a third-order nonlinear optical material, highlighting applications in optical devices (Murthy et al., 2019).

Environmental Applications

Srivastava et al. (2016) evaluated the degradation of a nitrification inhibitor, 2-amino 4-chloro 6-methyl pyrimidine, in soil, an important study for understanding the environmental impact and efficiency of nitrogenous fertilizers in agriculture (Srivastava et al., 2016).

properties

IUPAC Name

methyl 6-chloro-2-methylsulfanylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2S/c1-12-6(11)4-3-5(8)10-7(9-4)13-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINYJUUWILMROT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC(=N1)SC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50285926
Record name Methyl 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate

CAS RN

6311-74-6
Record name Methyl 6-chloro-2-(methylthio)-4-pyrimidinecarboxylate
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Record name NSC 43251
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Record name NSC43251
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Record name Methyl 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 250 mL flask was charged with 2-methylsulfanyl-6-oxo-1,6-dihydro-pyrimidine-4-carboxylic acid (11.6 g, 62.5 mmol), toluene (60 mL), thionyl chloride (60 mL, 0.8 mol, 13 eq.), DMF (0.3 mL), and pyridine (1 mL), and the resultant stirred suspension was heated to reflux. The suspension clarified after 30 min. After 3 hours at reflux, the mixture was concentrated in vacuo, and co-evaporated with additional toluene (30 mL). The biphasic brown residue was dissolved in chloroform (100 mL), cooled to 0° C., and DIEA (56 mL, 0.31 mol, 5 eq.) added dropwise over 20 min followed by methanol (12.7 mL, 0.31 mol, 5 eq.) over 5 min. The mixture was warmed to room temperature, and poured into saturated aqueous sodium bicarbonate (350 mL). The organic layer was washed with saturated aqueous ammonium chloride (350 mL), dried (Na2SO4), filtered, and concentrated in vacuo to a brown semi-solid. Overnight drying under high vacuum afforded 6-chloro-2-methylsulfanyl-pyrimidine-4-carboxylic acid methyl ester that was taken to the next step without further purification. 1H NMR (500 MHz, CDCl3) □ 7.60 (s, 1H), 3.98 (s, 3H), 2.60 (s, 3H); ESI-MS m/z 218.9 (M+H)+.
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
60 mL
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Reaction Step One
Quantity
1 mL
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solvent
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Name
Quantity
0.3 mL
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solvent
Reaction Step One
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60 mL
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solvent
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56 mL
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12.7 mL
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350 mL
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reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

In step a of scheme 2, reaction of diethyl diethyl oxalacetate and methylisothiourea provides the 2-methylthio-6-oxo-1,6-dihydro-pyrimidin-4-yl carboxylic acid. In step b, refluxing the carboxylic acid with tionyl chloride in an organic solvent such as tolune, followed by treatment with methanol provides the 2-methylthio-6-chloro-pyrimidin-4-yl carboxylic acid methyl ester. In step c, the methyl ester is converted to the amide using the appropriate amine, such as NHRcRd. In step d, the boronic acid derivative of Ring A (such as [Ring A]-B(OR)2, is coupled to the pyrimidine-4-carboxylic amide using a coupling reagent, such as PdCl2(dppf). The desired compound is produced via synthetic steps e and f, which are similar to steps d and e in scheme 1.
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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